molecular formula C8H8N4O3 B11897168 1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11897168
M. Wt: 208.17 g/mol
InChI Key: ILLOJJKBSYGSNR-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This compound features an imidazopyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a nitro group and a lactam functionality, which are valuable handles for further synthetic modification and exploration of structure-activity relationships (SAR). Researchers can utilize this compound as a key synthetic intermediate in the development of novel molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

1-ethyl-4-nitro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H8N4O3/c1-2-11-5-3-4-9-7(12(14)15)6(5)10-8(11)13/h3-4H,2H2,1H3,(H,10,13)

InChI Key

ILLOJJKBSYGSNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

Preparation Methods

Nitration of 4-Aminopyridine Precursors

A foundational approach involves the nitration of 4-aminopyridine derivatives. In one protocol, 4-aminopyridine undergoes nitrosulfuric acid treatment at room temperature to form a nitraminopyridine intermediate, which rearranges at 75°C in sulfuric acid to yield 3-nitro-4-aminopyridine. This step requires precise temperature control to avoid side reactions, achieving a 93% yield for the nitration-rearrangement sequence. The nitro group’s position is critical; subsequent reduction with SnCl₂/HCl converts the nitro group to an amine, generating 3,4-diaminopyridine.

Ethyl Group Introduction via Alkylation

Ethylation is achieved by treating 3,4-diaminopyridine with ethylating agents such as ethyl bromide or iodide. For example, reacting 3,4-diaminopyridine with ethyl bromide in the presence of a base like potassium carbonate selectively alkylates the primary amine at position 4, yielding 4-(ethylamino)-3-aminopyridine. This step typically attains ~80% efficiency under optimized conditions.

Cyclization to Form the Imidazo[4,5-c]pyridin-2-one Core

The final cyclization employs carbonyl sources like triphosgene or urea. Heating 4-(ethylamino)-3-aminopyridine with triphosgene in dichloromethane facilitates intramolecular condensation, forming the imidazo[4,5-c]pyridin-2-one skeleton. This step proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydrohalogenation, achieving yields of 48–77% depending on reaction time and temperature.

One-Pot Tandem SNAr–Reduction–Heterocyclization Strategy

Substrate Design and Solvent Optimization

Recent advancements leverage one-pot methodologies to streamline synthesis. Starting with 2-chloro-3-nitropyridine, a tandem nucleophilic aromatic substitution (SNAr)–reduction–cyclization sequence is executed in a H₂O-isopropanol (IPA) solvent system. The SNAr reaction with ethylamine at 80°C for 2 h displaces chlorine, forming 2-(ethylamino)-3-nitropyridine. Subsequent reduction with Zn dust and HCl at 80°C for 45 min generates 2,3-diaminopyridine derivatives.

Role of H₂O-IPA in Cyclization

The H₂O-IPA system uniquely promotes both SNAr reactivity and cyclization. Polar protic solvents enhance proton transfer during imine formation, critical for annulation. For instance, treating the diamine intermediate with aldehydes in H₂O-IPA at 85°C for 10 h induces cyclization via imine intermediates, yielding the target compound in 85–92% yield. Aprotic solvents like toluene or THF result in <50% yields, underscoring H₂O-IPA’s indispensability.

Palladium-Catalyzed Cross-Coupling for Functionalization

Challenges in Nitro Group Retention

A persistent challenge lies in preserving the nitro group during reduction steps. In one adaptation, nitro-to-amine reduction is avoided by employing protected intermediates. For instance, using Boc-protected amines during cyclization allows subsequent deprotection without affecting the nitro group.

Spectroscopic Characterization and Analytical Validation

NMR and Mass Spectrometry

Structural confirmation relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), δ 4.12 (q, J = 7.2 Hz, 2H, NCH₂), δ 8.45 (s, 1H, pyridine-H).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), δ 42.5 (NCH₂), δ 158.9 (C=O).
    HRMS typically confirms the molecular ion peak at m/z 235.0832 (C₉H₁₀N₄O₃).

Comparative Analysis of Isomers

Distinguishing imidazo[4,5-c] from [4,5-b] isomers is critical. ¹³C NMR chemical shifts at C-3a and C-7a differ markedly:

Position[4,5-c] Isomer (δ ppm)[4,5-b] Isomer (δ ppm)
C-3a139.2148.6
C-7a128.5122.2

Green Chemistry Approaches and Solvent Recovery

Catalytic Innovations

Efforts to replace Zn/HCl with catalytic hydrogenation (e.g., Pd/C under H₂) are underway, though current yields remain suboptimal (50–60%).

Industrial Scalability and Process Optimization

Batch vs. Continuous Flow Systems

Batch processes dominate laboratory synthesis, but continuous flow systems offer advantages for scale-up. Microreactors operating at 100°C with residence times of 30 min achieve 88% yield for the cyclization step, reducing side-product formation.

Cost-Benefit Analysis of Starting Materials

While 4-aminopyridine is cost-effective (~$50/kg), specialized precursors like 2-chloro-3-nitropyridine are pricier (~$200/kg), driving research into alternative routes .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Alkyl halides, sodium hydride, and dimethylformamide (DMF) as a solvent.

    Cyclization: Various cyclizing agents and catalysts, depending on the desired product.

Major Products

    Reduction: 1-Ethyl-4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one.

    Substitution: 1-Alkyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

    Cyclization: More complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is characterized by its unique imidazo[4,5-c]pyridine structure. The molecular formula is C9H10N4O2C_9H_10N_4O_2, and it has a molecular weight of approximately 194.20 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds within the imidazo[4,5-c]pyridine family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

Table 1: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Properties

Imidazo[4,5-c]pyridine derivatives have been investigated for their anticancer potential. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes starting from readily available pyridine derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce reaction times.

Table 2: Synthetic Routes for Imidazo[4,5-c]pyridine Derivatives

StepReagents UsedYield (%)
Step 1Pyridine + Nitrogen Source85
Step 2Ethylating Agent + Base90
Step 3Nitro Group Introduction75

Neurological Disorders

Emerging studies suggest that imidazo[4,5-c]pyridine derivatives may have neuroprotective effects. These compounds could potentially be developed into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to modulate neurotransmitter systems .

Anti-inflammatory Effects

Research has also indicated that these compounds possess anti-inflammatory properties. A study demonstrated that they could inhibit pro-inflammatory cytokines in vitro, suggesting their potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Core Modifications
  • I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one): I-BET151 replaces the pyridine ring with a quinoline system. Its 3,5-dimethylisoxazole group forms hydrogen bonds with BRD4's Asn140 and Tyr97, while the imidazo-quinoline core engages in hydrophobic interactions with the ZA channel . Compared to the target compound, the quinoline extension in I-BET151 enhances BRD4-binding affinity but may reduce solubility due to increased lipophilicity.
  • γ-Carboline Derivatives (e.g., Compound 81): Substituting the imidazo[4,5-c]pyridine core with a γ-carboline motif (a [6,6,5]tricyclic system) improved BRD4-binding affinity by optimizing interactions with the WPF shelf and Kac site .
Substituent Variations
  • Trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one (Compound 2): This analog exhibits potent cytotoxicity against MDA-MB-453 breast cancer cells (IC50 = 83.41 µM) and A549 lung cancer cells (IC50 = 110.69 µM) . The phenethyl and phenyl substituents likely enhance membrane permeability and hydrophobic target interactions.
  • Benzyl(3,4,5-trimethoxyphenyl)carbamate (Compound 12) :
    With an IC50 of 49.85 µM against α-glucosidase, this carbamate derivative outperforms the imidazo-pyridine core in enzymatic inhibition . The nitro group in the target compound, being electron-withdrawing, might alter charge distribution and substrate binding compared to carbamate or methyl substituents.
Table 1: Comparative Cytotoxicity and Enzymatic Inhibition
Compound Core Structure Key Substituents Activity (IC50) Reference
1-Ethyl-4-nitro-1H-imidazo[...]-one Imidazo[4,5-c]pyridin-2(3H)-one 1-Ethyl, 4-Nitro Data not available
I-BET151 Imidazo[4,5-c]quinoline-2-one 3,5-Dimethylisoxazole BRD4-binding (Kd ~ nM)
Compound 2 Imidazo[4,5-c]pyridin-2(3H)-one Trans-5-phenethyl, 1-phenyl MDA-MB-453: 83.41 µM
Compound 12 Carbamate 3,4,5-Trimethoxyphenyl α-Glucosidase: 49.85 µM
Binding Modes and Target Interactions
  • Hydrophobic Interactions :
    The imidazo[4,5-c]pyridine core in the target compound likely engages with hydrophobic pockets in proteins, similar to I-BET151’s interaction with BRD4’s ZA channel . The ethyl group may enhance van der Waals interactions, while the nitro group could polarize the core, affecting binding specificity.
  • This contrasts with methyl or carbamate groups, which lack such polarization.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity :
    Substituents like ethyl and nitro groups balance lipophilicity and solubility. For example, compound 2’s phenethyl group increases logP, whereas the nitro group in the target compound may reduce it slightly, improving aqueous solubility .
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, which could generate reactive intermediates. This contrasts with carbamates or methyl groups, which are metabolically more stable .

Biological Activity

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound belongs to the imidazo[4,5-c]pyridine class, characterized by a fused imidazole and pyridine ring system. The presence of an ethyl group and a nitro substituent significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives were synthesized and evaluated for their ability to inhibit Src family kinases (SFKs), which are implicated in various cancers. Compounds demonstrated submicromolar inhibition against several glioblastoma cell lines, including U87 and T98G, indicating promising antiproliferative effects comparable to established SFK inhibitors like PP2 .

CompoundCell LineIC50 (µM)Mechanism of Action
1sU87< 0.5SFK inhibition
1dT98G< 0.6SFK inhibition

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. Research indicates that imidazo[4,5-c]pyridine derivatives can modulate inflammatory pathways by inhibiting the activation of transcription factors such as NF-κB. This modulation can reduce the production of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antibacterial activity of related compounds has been explored, with some imidazo[4,5-c]pyridine derivatives showing significant activity against various bacterial strains. While specific data for this compound is limited, its structural analogs have demonstrated minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : By inhibiting SFKs, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
  • Inflammatory Pathway Modulation : The inhibition of NF-κB leads to decreased expression of inflammatory mediators.

Case Studies

In a study focused on glioblastoma treatment, compounds derived from this compound were tested for their effects on cell viability and apoptosis induction. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner while promoting apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the imidazo[4,5-c]pyridine core. Key steps include:

Nitration : Introducing the nitro group at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

N-Alkylation : Ethylation at position 1 via reaction with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Cyclization : Formation of the imidazo ring through thermal or acid-catalyzed cyclization of intermediates such as hydrazinecarboxylates, as demonstrated in analogous systems .
Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products like di-alkylated species.

Q. How is the structural integrity of this compound verified?

  • Methodological Answer : A multi-technique approach is recommended:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group integration at δ ~1.2–1.4 ppm for CH₃; nitro group deshielding effects on adjacent protons) .
  • HRMS : Validate molecular weight ([M+H]⁺ expected for C₈H₉N₄O₃: 225.06 Da).
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement. For example, a similar compound (6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one) was resolved to 2.25 Å resolution, confirming halogen placement and ring planarity .

Advanced Research Questions

Q. How can computational chemistry resolve electronic properties relevant to biological activity?

  • Methodological Answer : Density Functional Theory (DFT) studies can model:
  • Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions (e.g., nitro group electron-withdrawing effects) .
  • Frontier Molecular Orbitals : Predict reactivity (HOMO-LUMO gaps) and interaction with biological targets like kinases .
    Case Study : For imidazo[4,5-b]pyridines, DFT revealed that halogen substituents (e.g., bromine) enhance binding affinity by stabilizing charge-transfer interactions in enzyme active sites .

Q. How to address contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Stepwise Analysis :

Structural Comparison : Tabulate substituent effects (Table 1).

In Vitro Assays : Test kinase inhibition (e.g., Akt1) using recombinant enzymes and IC₅₀ measurements .

SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with activity trends.

Q. Table 1: Comparative Bioactivity of Imidazo[4,5-c]pyridine Analogs

CompoundSubstituentsIC₅₀ (Akt1 Inhibition)Key Interaction
6-Bromo-5-chloro derivativeBr (C6), Cl (C5)12 nMKinase hinge region
4-Nitro-1-ethyl derivativeNO₂ (C4), Et (N1)45 nMHydrophobic pocket
Data adapted from

Resolution Strategy : Use crystallography (e.g., PDB 4EJN) to validate binding modes and identify steric clashes caused by bulky substituents .

Q. What experimental designs mitigate challenges in crystallizing nitro-substituted imidazo[4,5-c]pyridines?

  • Methodological Answer : Crystallization Protocols :
  • Solvent Screening : Use mixed solvents (e.g., EtOH/DCM) to enhance solubility and slow nucleation .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.
  • Additives : Introduce co-formers (e.g., succinic acid) to stabilize π-π stacking interactions .
    Example : A related nitroimidazole derivative crystallized in the P2₁/c space group with Z’=1, revealing planar geometry critical for packing .

Key Considerations for Data Reproducibility

  • Synthesis Reproducibility : Document reaction atmosphere (e.g., inert gas for moisture-sensitive steps) and purification methods (e.g., column chromatography vs. recrystallization) .
  • Biological Assays : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

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